1-Methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one
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Overview
Description
1-Methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one is a heterocyclic compound that contains both thiazole and imidazolidinone rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-Methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one typically involves the reaction of 5-nitrothiazole with an appropriate imidazolidinone precursor under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as sodium ethoxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position due to its electron-rich nature.
Hydrolysis: The imidazolidinone ring can be hydrolyzed under acidic or basic conditions to yield corresponding amides or carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The thiazole ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
1-Methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one can be compared with other similar compounds such as:
5-Nitrothiazole derivatives: Known for their antimicrobial properties.
Imidazolidinone derivatives: Explored for their anti-inflammatory and anticancer activities.
Thiazole derivatives: Widely studied for their diverse biological activities, including antioxidant, analgesic, and antiviral properties.
The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of biological activities and potential therapeutic applications.
Properties
CAS No. |
14746-93-1 |
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Molecular Formula |
C7H8N4O3S |
Molecular Weight |
228.23 g/mol |
IUPAC Name |
1-methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C7H8N4O3S/c1-9-2-3-10(7(9)12)6-8-4-5(15-6)11(13)14/h4H,2-3H2,1H3 |
InChI Key |
GKQRMPRUULAZQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1=O)C2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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